molecular formula C29H32N6O3S B11666538 N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11666538
M. Wt: 544.7 g/mol
InChI Key: UDPKTDICTZGNBE-NDZAJKAJSA-N
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Description

This compound belongs to the acetohydrazide class, characterized by a 1,2,4-triazole core substituted with a 3,4-dimethoxyphenyl group at position 5 and a phenyl group at position 2. The triazole ring is further functionalized with a sulfanylacetohydrazide moiety, which is conjugated to an (E)-[4-(diethylamino)phenyl]methylidene group. The structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and heterocyclic interactions.

Properties

Molecular Formula

C29H32N6O3S

Molecular Weight

544.7 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C29H32N6O3S/c1-5-34(6-2)23-15-12-21(13-16-23)19-30-31-27(36)20-39-29-33-32-28(35(29)24-10-8-7-9-11-24)22-14-17-25(37-3)26(18-22)38-4/h7-19H,5-6,20H2,1-4H3,(H,31,36)/b30-19+

InChI Key

UDPKTDICTZGNBE-NDZAJKAJSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps. One common synthetic route includes the condensation of 4-(diethylamino)benzaldehyde with 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Chemical Reactions Analysis

N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets within cells. The compound is believed to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Triazole Ring

Compound A : 2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N′-[(E)-(2-methylphenyl)methylene]acetohydrazide ()

  • Triazole substituents : 4-ethyl and 5-phenyl groups.
  • The 2-methylphenyl hydrazide moiety may sterically hinder interactions with planar binding sites .

Compound B : 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide ()

  • Triazole substituents : 4-methylphenyl and 5-(4-chlorophenyl).
  • Key differences: The chloro group introduces electron-withdrawing effects, which could enhance stability but reduce nucleophilic reactivity. The 3-methylphenyl hydrazide may alter binding kinetics compared to the diethylamino group in the target compound .

Compound C : 2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-2-furylmethylidene]acetohydrazide ()

  • Triazole substituents : 4-ethyl and 5-(4-methoxyphenyl).

Hydrazide Modifications

Compound D: N'-[(E)-(4-hydroxyphenyl)methylidene]-2-[(2-oxo-2H-1-benzopyran-4-yl)amino]acetohydrazide ()

  • Hydrazide substituent: 4-hydroxyphenyl and coumarin-derived amino group.
  • Key differences : The hydroxyl group enhances hydrophilicity, while the coumarin moiety offers fluorescence properties, making this compound suitable for imaging studies—a feature absent in the target compound .

Compound E : N-[{(4-methylphenyl)sulfonyl}-2-(4-cyclohexyl-5-(pyridine-2-yl)-4H-1,2,4-triazole-3-yl)sulfanyl}acetohydrazide (ZE-5a, )

  • Hydrazide substituent : 4-methylphenylsulfonyl and pyridine.

Anti-Exudative Activity

Derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides () exhibit anti-exudative activity comparable to diclofenac. The target compound’s 3,4-dimethoxyphenyl group may enhance anti-inflammatory effects via COX-2 inhibition, though direct data are lacking .

Tyrosinase Inhibition

Thiazole-triazole hybrids () demonstrate potent tyrosinase inhibition (IC50 values < 10 µM). The target compound’s triazole-sulfanyl group could similarly chelate copper ions in the enzyme’s active site, but the diethylamino group’s bulkiness might reduce efficacy compared to smaller substituents .

Antiparasitic and Antimicrobial Potential

Compounds with pyridine or chlorophenyl substituents () show activity against Trypanosoma brucei and Staphylococcus aureus. The target compound’s dimethoxyphenyl group may improve membrane permeability, but its larger size could limit diffusion into microbial cells .

Molecular Weight and Solubility

  • Target compound: Estimated molecular weight ~550 g/mol (based on ). The diethylamino group increases logP, favoring blood-brain barrier penetration but reducing aqueous solubility .
  • Analogues : Compounds with hydroxyl or sulfonyl groups (e.g., ) exhibit lower logP values, enhancing solubility in polar solvents .

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